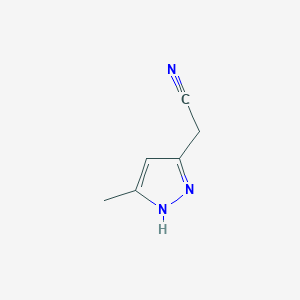

2-(3-methyl-1H-pyrazol-5-yl)acetonitrile

Overview

Description

2-(3-methyl-1H-pyrazol-5-yl)acetonitrile is a chemical compound with the molecular weight of 121.14 . It is available in solid form .

Molecular Structure Analysis

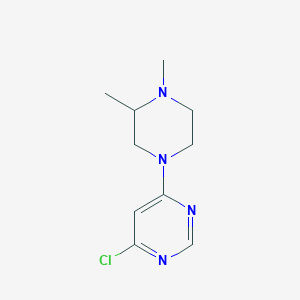

The InChI code for this compound is 1S/C6H7N3/c1-5-4-6(2-3-7)9-8-5/h4H,2H2,1H3 (H,8,9) . This indicates the presence of carbon ©, hydrogen (H), and nitrogen (N) atoms in the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 121.14 .Scientific Research Applications

Herbicide Synthesis

- Scientific Field: Medicinal and Pharmaceutical Chemistry

- Application Summary: Compounds containing 3-methyl-1H-pyrazol-5-yl were synthesized to enhance the potency of quinclorac, a herbicide .

- Methods of Application: The compounds were synthesized using intermediate derivatization methods (IDMs). The activity of these compounds was determined by comparing the effects of different substituents on the phenyl .

- Results: The herbicidal activity assays showed that some compounds had an excellent inhibition effect on barnyard grass. For example, compound 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate had an EC50 of 10.53 g/ha .

Anti-Tobacco Mosaic Virus (TMV) Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: Pyrazole amide derivatives, which contain a similar structure to the compound you mentioned, were designed and synthesized to target the TMV PC protein .

- Methods of Application: The compounds were synthesized by reacting 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acids with 5-amino-1-aryl-1H-pyrazole-4-carbonitriles .

- Results: Preliminary bioassays indicated that all the compounds acted against the tobacco mosaic virus (TMV) with different in vivo and in vitro modes .

MS Metabolomics Experiments

- Scientific Field: Clinical MS, Metabolomics

- Application Summary: MPP (13C5), which contains a similar structure to the compound you mentioned, is commonly used as an internal standard in quantitative MS metabolomics experiments .

- Methods of Application: The compound is used in the laboratory setting during MS metabolomics experiments .

- Results: The use of this compound as an internal standard helps to improve the accuracy and reliability of the experimental results .

Antidiabetic Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

- Methods of Application: The compound is synthesized and then used in the preparation of the aforementioned antidiabetic agents .

- Results: The resulting agents have shown promise in the treatment of diabetes .

Synthesis of Heterocycles

- Scientific Field: Organic Chemistry

- Application Summary: Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations .

- Methods of Application: The pyrazole structure is synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .

- Results: The introduction of different substituents on pyrazole provides a diversity of structures, which have received attention for the development of new pesticides in recent years .

Antileishmanial Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound similar to the one you mentioned .

- Methods of Application: The compound was tested in vitro for its antipromastigote activity .

- Results: The compound showed desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

Safety And Hazards

properties

IUPAC Name |

2-(5-methyl-1H-pyrazol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-5-4-6(2-3-7)9-8-5/h4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVPXADYVCPMHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294677 | |

| Record name | 5-Methyl-1H-pyrazole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methyl-1H-pyrazol-5-yl)acetonitrile | |

CAS RN |

278798-06-4 | |

| Record name | 5-Methyl-1H-pyrazole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=278798-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1H-pyrazole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium [(4-chlorophenyl)methyl]trifluoroboranuide](/img/structure/B1401147.png)

![[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1401152.png)

![tert-butyl N-[1-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1401153.png)

![[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine](/img/structure/B1401158.png)

![[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine](/img/structure/B1401165.png)

![2-[(Cyclopropylmethyl)(methyl)amino]acetohydrazide](/img/structure/B1401166.png)

![2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1401167.png)

![3-[4-(Methylsulfanyl)phenoxy]azetidine](/img/structure/B1401169.png)